molecular formula C11H10ClN3O B13330697 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13330697
M. Wt: 235.67 g/mol
InChI Key: CMQGJKZAXAYXCE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbaldehyde group attached to the triazole ring

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with propargyl alcohol to yield the triazole ring. The final step involves the oxidation of the hydroxyl group to form the carbaldehyde group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted triazole derivatives .

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: It is employed in the development of pesticides and herbicides due to its ability to inhibit the growth of harmful organisms.

    Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.

Researchers have explored its use in various biological assays to evaluate its efficacy and safety for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The triazole ring can form strong interactions with metal ions and other biomolecules, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Similar compounds to 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde include other triazole derivatives such as:

  • 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-methanol
  • 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-thiol

These compounds share the triazole core structure but differ in the functional groups attached to the triazole ringThis compound is unique due to its specific combination of a chlorophenyl group, a methyl group, and a carbaldehyde group, which imparts distinct properties and applications .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3

InChI Key

CMQGJKZAXAYXCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

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